
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethyl group at the 3rd position, and a methyl group at the 6th position on the pyrimidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-bromo-2,4-dihydropyrimidin-4-one and cyclopropylmethyl bromide.
Cyclopropylmethylation: The 5-bromo-2,4-dihydropyrimidin-4-one is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclopropylmethyl group at the 3rd position.
Methylation: The resulting intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to introduce the methyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups at the 5th position.
Oxidation Reactions: N-oxides and other oxidized derivatives.
Reduction Reactions: Dihydropyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-cyclopropyl-1-methyl-1H-indazole: Another brominated heterocyclic compound with a cyclopropyl group.
6-Bromo-4-methyl-1H-indazole: A similar compound with a bromine atom and a methyl group on an indazole ring.
4-(Aminomethyl)-6-bromo-1H-indazole: A brominated indazole derivative with an aminomethyl group.
Uniqueness
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the dihydropyrimidinone ring. The presence of both a cyclopropylmethyl group and a methyl group, along with the bromine atom, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C9H11BrN2O |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
5-bromo-3-(cyclopropylmethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(10)9(13)12(5-11-6)4-7-2-3-7/h5,7H,2-4H2,1H3 |
Clé InChI |
ULGURVUHMRIMPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=N1)CC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


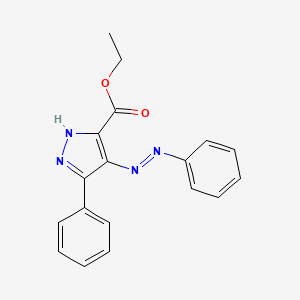
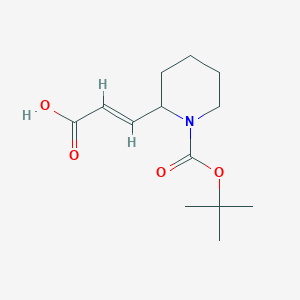

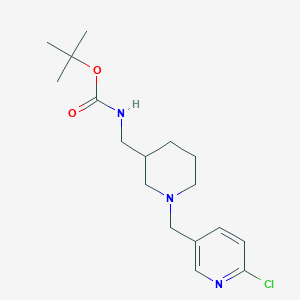
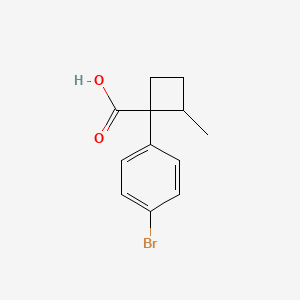
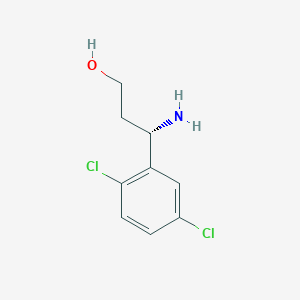
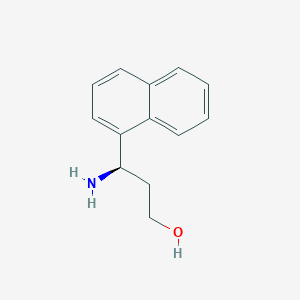
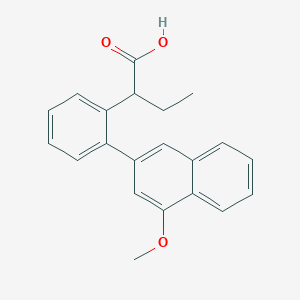

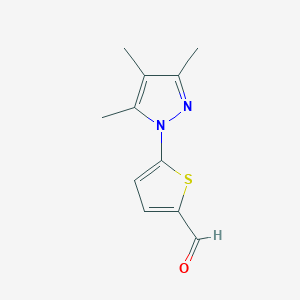

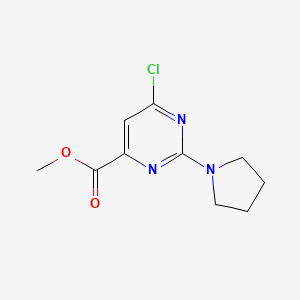

![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)
